Indigotindisulfonic acid

Catalog No.
S583649
CAS No.
483-20-5
M.F
C16H10N2O8S2
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indigotindisulfonic acid

CAS Number

483-20-5

Product Name

Indigotindisulfonic acid

IUPAC Name

2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid

Molecular Formula

C16H10N2O8S2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26)

InChI Key

JMEVHYCNAPFOAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

solubility

1g/100ml

Synonyms

(delta-2,2'-biindole)-3,3'-dione, 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid, Carmine, Indigo, D and C Blue NO. 6, FD and C Blue No. 2, indigo, Indigo Blue, Indigo Blue, Soluble, Indigo Carmine, Indigo Disulfonate, indigotin, Indigotindisulfonate, Indigotindisulfonate Sodium, Indigotindisulfonic Acid, Soluble Indigo Blue

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

The exact mass of the compound Indigotindisulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1g/100ml. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Indigotindisulfonic acid, also known as 5,5'-indigodisulfonic acid, is a synthetic organic compound derived from indigo through aromatic sulfonation. It is characterized by its deep blue color and is soluble in water due to the presence of sulfonate groups. The compound has the chemical formula C16H10N2O8S2C_{16}H_{10}N_{2}O_{8}S_{2} and is commonly referred to as Indigo Carmine or FD&C Blue No. 2 in various applications, including food and pharmaceuticals .

  • Sulfonation: The introduction of sulfonate groups enhances solubility and reactivity.
  • Reduction: It can act as a redox indicator, changing color from blue to yellow upon reduction, which is useful in various analytical applications .
  • Complexation: Indigotindisulfonic acid can form complexes with metal ions, which may alter its color and properties.

Indigotindisulfonic acid exhibits several biological activities:

  • Medical Imaging: Used as a contrast agent in urological procedures, it enhances visualization due to its intense blue color .
  • Cardiovascular Effects: While initially considered inert, it has been associated with cardiovascular reactions such as hypertension and arrhythmias when administered intravenously .
  • Antioxidant Properties: The compound has shown potential antioxidant activity, which may be beneficial in mitigating oxidative stress in biological systems .

The synthesis of indigotindisulfonic acid typically involves the following steps:

  • Starting Material: Indigo or its derivatives are used as the starting material.
  • Sulfonation Reaction: Aromatic sulfonation is performed using sulfuric acid or other sulfonating agents to introduce sulfonate groups into the indigo structure .
  • Purification: The resulting product is purified through crystallization or chromatography to obtain high-purity indigotindisulfonic acid .

Indigotindisulfonic acid finds applications across various fields:

  • Medical: Used as a contrast agent in diagnostic imaging, particularly in urology for visualizing ureteral patency .
  • Food Industry: Approved for use as a food coloring agent (E132), it imparts a blue color to various food products .
  • Cosmetics: Employed in cosmetic formulations for its coloring properties.
  • Analytical Chemistry: Utilized as a pH indicator and redox indicator in laboratory settings .

Studies have indicated that indigotindisulfonic acid may interact with various biological systems:

  • Cardiovascular System: Its administration can lead to significant cardiovascular effects, including increased blood pressure and potential arrhythmias .
  • Metabolic Pathways: It is primarily excreted by the kidneys, with metabolic studies indicating it may be broken down into other compounds such as isatin-5-sulphonic acid during metabolism .

Indigotindisulfonic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
IndigoNatural dyeParent compound; less soluble than indigotindisulfonic acid
IndigotineNatural dyeLess sulfonated; used primarily in textiles
Indigo CarmineSalt form of indigotindisulfonic acidCommonly used as a dye; similar applications but different solubility
5,5'-DisulfoindigoSulfated derivativeEnhanced solubility; used similarly in food coloring
Acid Blue 74Synthetic dyeSimilar use in food and cosmetics but different structure

Indigotindisulfonic acid is unique due to its specific sulfonation pattern that enhances solubility and biological activity compared to its analogs. Its dual role as both a dye and a medical imaging agent further distinguishes it from other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

421.98785763 g/mol

Monoisotopic Mass

421.98785763 g/mol

Heavy Atom Count

28

UNII

X7OI7JF73P

Other CAS

483-20-5

Wikipedia

Indigotindisulfonic acid

Biological Half Life

4-5 minutes post-injection

Use Classification

Cosmetics -> Cosmetic colorant

Dates

Last modified: 07-20-2023
Ng TY, Datta TD, Kirimli BI: Reaction to indigo carmine. J Urol. 1976 Jul;116(1):132-3. [PMID:933277]
Chang KS, Zhong MZ, Davis RF: Indigo carmine inhibits endothelium-dependent and -independent vasodilation. Hypertension. 1996 Feb;27(2):228-34. [PMID:8567045]
Grimes CL, Patankar S, Ryntz T, Philip N, Simpson K, Truong M, Young C, Advincula A, Madueke-Laveaux OS, Walters R, Ananth CV, Kim JH: Evaluating ureteral patency in the post-indigo carmine era: a randomized controlled trial. Am J Obstet Gynecol. 2017 Nov;217(5):601.e1-601.e10. doi: 10.1016/j.ajog.2017.07.012. Epub 2017 Jul 18. [PMID:28729014]
Monson FC, Wein AJ, McKenna BA, Whitmore K, Levin RM: Indigocarmine as a quantitative indicator of urothelial integrity. J Urol. 1991 Apr;145(4):842-5. [PMID:2005716]
Indigo Carmine® (indigotindisulfonate sodium injection, USP)
Pub Chef, Indigo Carmine
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Scientific Opinion on the re-evaluation of Indigo Carmine (E 132) as a food additive1
Hypotension in patients administered indigo carmine containing impurities -A case report-
Indigo carmine
Garner et al. Specific fluorogenic probes for ozone in biological and atmospheric samples. Nature Chemistry, doi: 10.1038/nchem.240, published online 31 May 2009. http://www.nature.com/naturechemistry

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